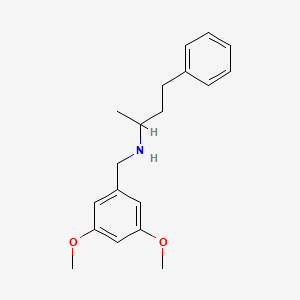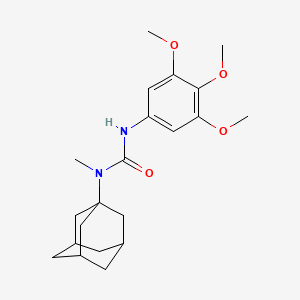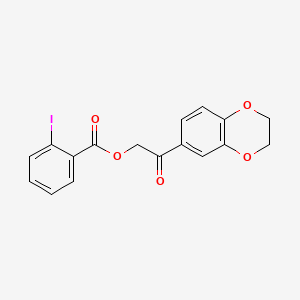![molecular formula C22H29Cl2NO2 B5007789 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is a potent and selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of several physiological and behavioral functions.
作用機序
The mechanism of action of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride involves its selective binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine signaling, which is responsible for several physiological and behavioral functions, including reward, motivation, and motor control. The blockade of dopamine signaling by this compound has been shown to be a potential therapeutic approach for the treatment of several neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective inhibition of dopamine signaling. This inhibition results in the modulation of several physiological and behavioral functions, including reward, motivation, and motor control. The use of this compound in preclinical studies has shown promising results in the treatment of several neuropsychiatric disorders.
実験室実験の利点と制限
The use of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in lab experiments has several advantages and limitations. One of the main advantages of this compound is its potent and selective inhibition of dopamine signaling, which makes it an ideal tool for studying the role of dopamine in several physiological and behavioral functions. However, one of the main limitations of this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
将来の方向性
The use of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in scientific research is still in its early stages, and there are several future directions that can be explored. One of the main future directions is the development of more selective and potent dopamine D2 receptor antagonists that can be used in the treatment of neuropsychiatric disorders. Another future direction is the exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Finally, the use of this compound in combination with other pharmacological agents may provide a more effective treatment approach for several neuropsychiatric disorders.
合成法
The synthesis of 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride is a multi-step process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 4-chlorobenzyl alcohol with piperidine in the presence of a base catalyst to form 4-benzyl-1-piperidinol. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to form 1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol. Finally, this compound is converted into its hydrochloride salt by reacting it with hydrochloric acid.
科学的研究の応用
1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is implicated in the pathogenesis of several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and addiction. The use of this compound in preclinical studies has shown promising results in the treatment of these disorders.
特性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO2.ClH/c23-21-8-6-20(7-9-21)16-26-17-22(25)15-24-12-10-19(11-13-24)14-18-4-2-1-3-5-18;/h1-9,19,22,25H,10-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWSZZCSCOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone](/img/structure/B5007714.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007730.png)
![2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyaniline](/img/structure/B5007739.png)
![1-(4-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007746.png)
![allyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5007754.png)
![isopropyl 2-(5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5007757.png)
![(4-isopropylphenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5007765.png)
![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5007777.png)
![5-{3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007781.png)



![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)
![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007816.png)